molecular formula C10H13N5O6 B12934273 2-Amino-9-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione

2-Amino-9-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione

Cat. No.: B12934273
M. Wt: 299.24 g/mol
InChI Key: FPGSEBKFEJEOSA-KTJDJIJJSA-N
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Description

The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is essential to clarify the exact compound you are interested in to provide accurate and detailed information.

Preparation Methods

Since “N/A” is not a specific compound, it does not have defined synthetic routes, reaction conditions, or industrial production methods. For any chemical compound, preparation methods typically involve specific reagents, catalysts, and conditions tailored to the compound’s structure and desired purity.

Chemical Reactions Analysis

Without a specific compound, it is impossible to analyze the types of reactions it undergoes, the common reagents and conditions used, or the major products formed. Generally, chemical reactions can include oxidation, reduction, substitution, and more, depending on the compound’s functional groups and reactivity.

Scientific Research Applications

The term “N/A” does not correspond to a specific compound with scientific research applications

Mechanism of Action

As “N/A” is not a specific compound, it does not have a defined mechanism of action, molecular targets, or pathways involved. The mechanism of action for any compound typically involves its interaction with biological molecules, leading to specific physiological or biochemical effects.

Comparison with Similar Compounds

Since “N/A” is not a specific compound, it cannot be compared with other similar compounds. For any chemical compound, comparisons with similar compounds can highlight unique properties, reactivity, and applications.

Properties

Molecular Formula

C10H13N5O6

Molecular Weight

299.24 g/mol

IUPAC Name

2-amino-9-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione

InChI

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4+,5+,8+/m1/s1

InChI Key

FPGSEBKFEJEOSA-KTJDJIJJSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O

Origin of Product

United States

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